molecular formula C47H70NO2PS B15155862 N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B15155862
M. Wt: 744.1 g/mol
InChI Key: PGEKAEMPVJHIPH-UHFFFAOYSA-N
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Description

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of adamantane, phosphanyl, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple stepsTypical reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include sulfonamide derivatives, phosphine derivatives, and various substituted adamantane and phenyl compounds .

Scientific Research Applications

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, facilitating catalytic reactions. The sulfinamide group can interact with biological targets, potentially modulating enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-hydroxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

Molecular Formula

C47H70NO2PS

Molecular Weight

744.1 g/mol

IUPAC Name

N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-ditert-butyl-4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C47H70NO2PS/c1-43(2,3)38-22-36(23-39(42(38)50-11)44(4,5)6)41(48(10)52(49)45(7,8)9)37-14-12-13-15-40(37)51(46-24-30-16-31(25-46)18-32(17-30)26-46)47-27-33-19-34(28-47)21-35(20-33)29-47/h12-15,22-23,30-35,41H,16-21,24-29H2,1-11H3

InChI Key

PGEKAEMPVJHIPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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